A-1210477, chemically known as 7-(5-((4-(4-(N,N-Dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid, is a small molecule classified as a BH3 mimetic. [] BH3 mimetics are a class of small molecules that mimic the activity of BH3-only proteins, which are key regulators of apoptosis. [] In scientific research, A-1210477 is primarily utilized for its ability to selectively inhibit MCL-1, an anti-apoptotic protein of the BCL-2 family. [, ] This selectivity makes it a valuable tool for studying MCL-1 function and its role in cancer cell survival and resistance to other therapies. []
A-1210477 is a small molecule compound developed as a selective inhibitor of the myeloid cell leukemia-1 protein (MCL-1), which plays a crucial role in regulating apoptosis and is often overexpressed in various cancers. This compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells dependent on MCL-1 for survival, making it a potential therapeutic agent for treating malignancies such as multiple myeloma and non-small cell lung cancer.
A-1210477 was developed by AbbVie and is classified as an indole amide derivative. It is specifically designed to disrupt the interaction between MCL-1 and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells that rely on MCL-1 for their survival . The compound has been characterized for its biological activity and specificity towards MCL-1, distinguishing it from other B-cell lymphoma 2 family proteins such as BCL-2 and BCL-X_L .
The synthesis of A-1210477 involves several key steps, primarily focusing on the formation of indole amide structures. The detailed protocols for synthesis are documented in supplementary materials associated with related publications. The purity of synthesized compounds is typically confirmed to be greater than 95% using techniques such as liquid chromatography coupled with ultraviolet-visible spectroscopy and mass spectrometry .
The synthetic route includes:
A-1210477's molecular structure features an indole ring system linked to an amide group, which is critical for its interaction with MCL-1. The specific structural formula can be represented as follows:
Key structural data include:
Crystallography studies have been conducted to elucidate the binding interactions between A-1210477 and MCL-1, revealing essential charge-charge interactions that facilitate binding .
A-1210477 primarily functions by inhibiting the interaction between MCL-1 and pro-apoptotic proteins like BIM. It has been shown to induce apoptosis through mechanisms that do not rely on traditional mitochondrial pathways, such as cytochrome c release . The compound demonstrates concentration-dependent effects, with significant activity observed at low micromolar concentrations (5–20 µM) in various cancer cell lines .
Key reactions include:
The mechanism by which A-1210477 induces apoptosis involves several steps:
This unique mechanism highlights A-1210477's potential as a therapeutic agent capable of overcoming resistance mechanisms commonly seen in cancer therapies.
A-1210477 possesses distinct physical and chemical properties that contribute to its biological activity:
Relevant analytical data include:
These properties facilitate its use in both in vitro and in vivo studies.
A-1210477 has several significant applications in cancer research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2